molecular formula C12H7ClN2O2S2 B2963034 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 476208-89-6

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2963034
CAS No.: 476208-89-6
M. Wt: 310.77
InChI Key: BCUZSUHKKVFCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure comprising a furan ring, a thiazole ring, and a chlorothiophene moiety, which contribute to its diverse chemical properties and biological activities.

Mechanism of Action

Target of Action

It’s worth noting that compounds with a similar thiazole scaffold have been found to exhibit significant anti-inflammatory and analgesic properties . This suggests that the compound may interact with enzymes like COX-1, COX-2, and 5-LOX, which play crucial roles in inflammation and pain signaling .

Mode of Action

Based on the anti-inflammatory and analgesic properties of similar thiazole derivatives, it can be hypothesized that this compound may inhibit the activity of cox-1, cox-2, and 5-lox enzymes . These enzymes are involved in the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain.

Biochemical Pathways

Given the potential anti-inflammatory and analgesic properties of similar thiazole derivatives, it can be inferred that this compound may affect the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes by the enzymes COX-1, COX-2, and 5-LOX, respectively. By inhibiting these enzymes, the compound could potentially reduce the production of these inflammatory mediators.

Pharmacokinetics

Thiazole derivatives are generally known for their diverse biological activities and are often used in medicinal chemistry . This suggests that they may have favorable pharmacokinetic properties, but specific details would require further investigation.

Result of Action

Based on the potential anti-inflammatory and analgesic properties of similar thiazole derivatives, it can be hypothesized that this compound may reduce inflammation and pain at the molecular and cellular levels by inhibiting the production of prostaglandins and leukotrienes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 5-chlorothiophene-2-carboxylic acid with thioamide under acidic conditions.

    Coupling with Furan-2-carboxylic Acid: The thiazole intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The final step involves the amidation reaction where the carboxylic acid group is converted to the amide using an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorothiophene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-(4-chlorothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide: Similar structure but with different substituents, leading to variations in biological activity.

    N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide: Bromine substitution instead of chlorine, affecting reactivity and properties.

    N-(4-(5-methylthiophen-2-yl)thiazol-2-yl)furan-2-carboxamide: Methyl substitution, influencing the compound’s lipophilicity and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S2/c13-10-4-3-9(19-10)7-6-18-12(14-7)15-11(16)8-2-1-5-17-8/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUZSUHKKVFCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330267
Record name N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

476208-89-6
Record name N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.